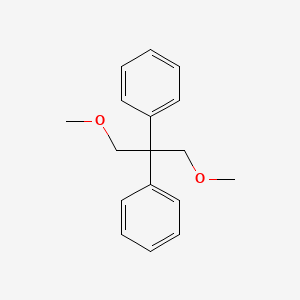
Diethyl benzyl(cyclohexylmethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl benzyl(cyclohexylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexylmethyl group, and a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(cyclohexylmethyl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with benzyl and cyclohexylmethyl halides. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the benzyl and cyclohexylmethyl halides to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Diethyl benzyl(cyclohexylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl and cyclohexylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
Diethyl benzyl(cyclohexylmethyl)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of diethyl benzyl(cyclohexylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in various biochemical processes. The benzyl and cyclohexylmethyl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Diethyl benzyl(cyclohexylmethyl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester with two ethyl groups, commonly used in organic synthesis.
Diethyl benzylmalonate: Similar to this compound but lacks the cyclohexylmethyl group.
Diethyl cyclohexylmethylmalonate: Similar to this compound but lacks the benzyl group.
The uniqueness of this compound lies in the presence of both benzyl and cyclohexylmethyl groups, which can impart specific chemical and biological properties to the compound.
特性
CAS番号 |
136403-35-5 |
|---|---|
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC名 |
diethyl 2-benzyl-2-(cyclohexylmethyl)propanedioate |
InChI |
InChI=1S/C21H30O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
InChIキー |
BNYWINITQLNXSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1CCCCC1)(CC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

